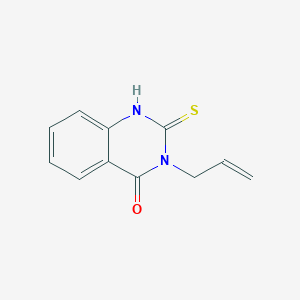

3-烯丙基-2-巯基-3H-喹唑啉-4-酮

描述

3-Allyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the linear formula C11H10N2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea . The sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Molecular Structure Analysis

The molecular structure of 3-Allyl-2-mercapto-3H-quinazolin-4-one is characterized by a linear formula of C11H10N2OS . The molecular weight of this compound is 218.279 .Chemical Reactions Analysis

The chemical reactions of 4 (3H)-quinazolinone derivatives have been discussed in various studies . The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the chemical reactions associated with these derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one are characterized by its linear formula C11H10N2OS and its molecular weight of 218.279 .科学研究应用

Anticonvulsant Activity

- Summary of Application: Quinazolin-4 (3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity. They were investigated as dual potential positive allosteric modulators of the GABA A receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase II .

- Methods of Application: The compounds were evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice, with phenobarbital and diazepam, as reference anticonvulsant agents .

- Results: The in silico studies suggested the compounds act as anticonvulsants by binding on the allosteric site of GABA A receptor and not by inhibiting the carbonic anhydrase II .

Antioxidant Activity

- Summary of Application: Quinazolin-4 (3H)-one derivatives were synthesized and evaluated for their antioxidant activity .

- Methods of Application: The methods used to evaluate the activity of the compounds were radical scavenging, reduction of oxidizing reagents and transition metals’ ions chelation assays .

- Results: The results obtained for the pyrogallol derivatives showed a high antioxidant activity compared to ascorbic acid and Trolox .

Antimicrobial Activity

- Summary of Application: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one was condensed with substituted aroyl chloride to yield thioesters of 3-phenyl-quinazolin-4 (3H)-one. These synthesized thioesters were screened for their antimicrobial activity .

- Methods of Application: The antimicrobial activity was evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .

- Results: The results of the antimicrobial activity are not explicitly mentioned in the source .

Antitubercular Activity

- Summary of Application: Compounds containing the 3-aryl-2-mercaptoquinazolin-4(3H)-one scaffold, such as 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess antitubercular activity .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the antitubercular activity are not explicitly mentioned in the source .

Anti-Inflammatory Activity

- Summary of Application: Quinazolin-4 (3H)-one derivatives, including 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess anti-inflammatory activity .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the anti-inflammatory activity are not explicitly mentioned in the source .

Anticancer Activity

- Summary of Application: Quinazolin-4 (3H)-one derivatives, including 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess anticancer activity .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the anticancer activity are not explicitly mentioned in the source .

Increasing HDL-C

- Summary of Application: Compounds containing the 3-aryl-2-mercaptoquinazolin-4(3H)-one scaffold, such as 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess the ability to increase High-Density Lipoprotein Cholesterol (HDL-C) .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the HDL-C increasing activity are not explicitly mentioned in the source .

Affecting Tyrosine Phosphatase 1B (PTP1B)

- Summary of Application: Quinazolin-4(3H)-one derivatives, including 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to affect Tyrosine Phosphatase 1B (PTP1B), an enzyme that is considered a target for type 2 diabetes and obesity .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the PTP1B affecting activity are not explicitly mentioned in the source .

H1-Antihistaminic Agents

- Summary of Application: Quinazolin-4(3H)-one derivatives, including 3-Allyl-2-mercapto-3H-quinazolin-4-one, have been reported to act as H1-antihistaminic agents .

- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .

- Results: The results of the H1-antihistaminic activity are not explicitly mentioned in the source .

未来方向

The future directions of research on 3-Allyl-2-mercapto-3H-quinazolin-4-one could involve the synthesis of new hybrid molecules bearing the quinazolin-4-one and phenol scaffolds . These compounds could be evaluated for their antioxidant potential in vitro, considering different possible mechanisms of action: hydrogen atom transfer, ability to donate electrons, and metal ions chelation .

属性

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBWTIKDYWHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349706 | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

21263-59-2 | |

| Record name | 21263-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)